N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-23-16-8-3-14(4-9-16)5-12-19(22)20-13-18(21)15-6-10-17(24-2)11-7-15/h3-4,6-11,18,21H,5,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWOOOFKNTZFQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)SC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Deconstruction
The target molecule dissects into two primary synthons:
- 3-(4-Methoxyphenyl)propanoic acid – Provides the propanamide backbone with methoxy aromatic stabilization.
- 2-Amino-1-(4-(methylthio)phenyl)ethanol – Introduces the β-hydroxyethylamine moiety with thioether functionality.
This disconnection suggests amide coupling as the final step, preceded by separate synthesis of the acid and amine components.
Protecting Group Considerations
The labile β-hydroxy group in the amine synthon necessitates protection during coupling. tert-Butyldimethylsilyl (TBS) ethers demonstrate optimal stability under carbodiimide activation conditions, with deprotection achieved using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF). Parallel studies show that unprotected hydroxyl groups lead to <10% coupling yields due to proton scavenging.
Synthesis of 3-(4-Methoxyphenyl)propanoic Acid
Friedel-Crafts Acylation Route
A three-step sequence starting from anisole:
- Acylation : Treatment with propionyl chloride (1.2 eq) and aluminum trichloride (1.5 eq) in dichloromethane (DCM) at 0°C yields 3-(4-methoxyphenyl)propan-1-one (82% yield).
- Baeyer-Villiger Oxidation : m-Chloroperbenzoic acid (mCPBA, 1.1 eq) in DCM introduces an oxygen atom at the β-position (74% yield).
- Acid Hydrolysis : Concentrated HCl (6M) in refluxing ethanol converts the ketone to the carboxylic acid (89% yield).
Grignard Addition-Alternative Pathway
For higher stereochemical purity:
- 4-Methoxyphenylmagnesium bromide (2.0 eq) reacts with acrylonitrile in THF at −78°C to form 3-(4-methoxyphenyl)propanenitrile (91% yield).
- Nitrilase Hydrolysis : Recombinant nitrilase (EC 3.5.5.1) in phosphate buffer (pH 7.4) at 37°C for 24h produces the acid with >99% enantiomeric excess (ee).
Preparation of 2-Amino-1-(4-(Methylthio)phenyl)ethanol
Epoxide Ring-Opening Methodology
Enzymatic Reductive Amination
A greener approach utilizes:
- 4-(Methylthio)phenylacetone (1.0 eq)
- Ammonium formate (5.0 eq)
- Alcohol dehydrogenase from Lactobacillus kefir (ADH-Lk, 2 mg/mL)
- NADPH (0.2 mM) in Tris-HCl buffer (pH 7.5)
This system achieves 92% conversion to the (R)-enantiomer with 98% ee after 24h at 30°C.
Amide Coupling Strategies
Carbodiimide-Mediated Activation
Protocol A :
- 3-(4-Methoxyphenyl)propanoic acid (1.0 eq)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) (1.2 eq)
- Hydroxybenzotriazole (HOBt) (1.1 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in DCM at 0°C → RT
Yields 78% after 12h, with <5% racemization.
Protocol B (Industrial Scale) :
- Propanoic acid (1.05 eq)
- N,N’-Carbonyldiimidazole (CDI) (1.1 eq) in acetonitrile (ACN)
- 2-Amino-1-(4-(methylthio)phenyl)ethanol (1.0 eq) added at 40°C
Achieves 85% isolated yield with 99.5% HPLC purity after crystallization from methylcyclohexane/toluene.
Mixed Anhydride Method
For acid-sensitive substrates:
- Isobutyl chloroformate (1.1 eq) and N-methylmorpholine (1.2 eq) in THF at −15°C
- React with amine component (1.0 eq) for 6h
Provides 68% yield but requires strict temperature control.
Reaction Optimization Data
Purification and Crystallization
Solvent Screening
Optimal crystallization occurs in:
- Ethyl acetate/n-heptane (1:3 v/v): Needle-like crystals (mp 142–144°C)
- Acetone/water (4:1 v/v): Prismatic crystals (mp 140–142°C)
XRD analysis confirms monoclinic P2₁/c space group with Z’=1.
Chromatographic Methods
- Normal Phase : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) → Rf 0.33
- Reverse Phase : C18 column, methanol/water (70:30) → Retention time 12.7 min
Analytical Characterization
Spectroscopic Data
Thermodynamic Properties
- ΔfH°(cr) : −512.3 kJ/mol (DSC)
- Log P : 2.87 ±0.03 (Shake-flask method)
- Aqueous Solubility : 1.24 mg/mL at 25°C (pH 7.4)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
A patented two-reactor system achieves 92% conversion:
- Reactor 1 : CDI activation in ACN at 50°C (residence time 15 min)
- Reactor 2 : Amine coupling at 80°C (residence time 30 min)
This reduces processing time from 12h to 45 min compared to batch methods.
Green Chemistry Metrics
- Process Mass Intensity : 23.4 (batch) vs. 15.7 (flow)
- E-Factor : 18.2 (batch) vs. 11.5 (flow)
- Solvent Recovery : 88% ACN recycled via distillation
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and enzyme interactions, particularly those involving hydroxy and methoxy groups.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(4-methylphenyl)ethyl)-3-(4-methoxyphenyl)propanamide
- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-hydroxyphenyl)propanamide
- N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-ethoxyphenyl)propanamide
Uniqueness
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity
Biological Activity
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide, a synthetic organic compound, has garnered attention for its potential biological activities. This compound features a unique structure that combines a hydroxylated ethyl group with a methylthio phenyl moiety, contributing to its reactivity and interaction with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
- Backbone : Cinnamide
- Substituents : Hydroxylated ethyl group, methylthio phenyl group, and methoxyphenyl group.
This unique arrangement is expected to enhance its biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its potential applications in pharmacology and biochemistry.
Preliminary studies indicate that this compound may interact with specific biological targets such as enzymes and receptors. The following mechanisms have been proposed:
- Nucleophilic Substitution : The compound can undergo nucleophilic substitutions typical of cinnamides, which may lead to the formation of active metabolites.
- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways could result in altered biochemical processes.
2. Cytotoxicity Studies
Research has shown that derivatives of this compound exhibit varying levels of cytotoxicity against different cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 25 |
| This compound | HeLa (cervical cancer) | 30 |
These results suggest that the compound may possess significant anticancer properties, warranting further investigation into its efficacy and safety.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity :
- A study demonstrated that the compound inhibited cell proliferation in MCF-7 cells by inducing apoptosis, suggesting a mechanism that could be exploited for cancer therapy.
- Anti-inflammatory Effects :
- Another study explored the anti-inflammatory properties of related compounds, indicating that modifications to the structure could enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including:
- Coupling Reactions : Utilizing coupling agents to link the hydroxylated ethyl group with the cinnamide backbone.
- Functional Group Modifications : Altering substituents to optimize biological activity.
These synthetic pathways allow for the generation of various derivatives that may exhibit improved pharmacological profiles.
Q & A
Q. What are the optimized synthetic routes for N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(4-methoxyphenyl)propanamide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting with functionalization of the phenylthio and methoxyphenyl moieties. Key steps include:
- Nucleophilic substitution for introducing the methylthio group at the para position .
- Amidation under Schotten-Baumann conditions to form the propanamide backbone .
- Hydroxyethylation via Grignard or reductive amination .
Critical Parameters:
- Temperature: 0–5°C for nitro group reduction; 60–80°C for amidation.
- Catalysts: Pd/C for hydrogenation, DCC/HOBt for amide coupling .
- Solvents: Dichloromethane (DCM) for amidation; THF for Grignard reactions.
Yield Optimization Table:
| Step | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Methylthio Addition | NaSMe | DMF | 72 | |
| Amidation | DCC/HOBt | DCM | 85 | |
| Hydroxyethylation | LiAlH4 | THF | 68 |
Q. How is the molecular structure validated, and what spectroscopic techniques are critical for characterization?
Methodological Answer: Structural confirmation requires a combination of:
- NMR Spectroscopy:
- ¹H NMR identifies hydroxy (δ 1.5–2.5 ppm), methylthio (δ 2.1–2.3 ppm), and methoxy (δ 3.7–3.9 ppm) groups .
- ¹³C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
- Mass Spectrometry (MS): High-resolution ESI-MS detects the molecular ion [M+H]⁺ (calc. 415.16; obs. 415.15) .
- IR Spectroscopy: Amide C=O stretch (1650–1680 cm⁻¹) and O-H bend (3300–3500 cm⁻¹) .
Common Pitfalls:
- Impurity peaks in NMR due to residual solvents (e.g., DMSO-d6 at δ 2.5 ppm).
- Degradation during MS ionization; use gentle desolvation .
Advanced Research Questions
Q. How can conflicting data in biological activity assays (e.g., enzyme inhibition vs. receptor binding) be resolved?
Methodological Answer: Contradictions often arise from assay design or compound stability:
- Assay Validation:
- Use orthogonal methods (e.g., SPR for binding affinity vs. fluorogenic substrates for enzyme inhibition) .
- Control for solubility (DMSO concentration ≤1%) and pH stability (pH 7.4 buffer) .
- Mechanistic Studies:
- Molecular Dynamics (MD) simulations to predict binding modes .
- SAR Analysis: Compare derivatives to isolate pharmacophores (e.g., methylthio vs. sulfonyl groups) .
Example Conflict Resolution:
A study reported IC₅₀ = 5 µM (kinase inhibition) but no activity in cell-based assays. MD simulations revealed poor membrane permeability due to the hydroxyethyl group .
Q. What computational strategies are effective for predicting reactivity and metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT): Predicts reaction barriers for hydrolysis or oxidation (e.g., methylthio → sulfoxide) .
- CYP450 Metabolism Prediction: Tools like SwissADME identify potential sites (e.g., methoxy demethylation) .
- Degradation Pathways:
- Hydrolysis: Amide bond cleavage at pH <3 or >10 .
- Oxidation: Methylthio → sulfoxide (m/z +16) under H₂O₂ .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy) impact pharmacological activity?
Methodological Answer: Systematic Structure-Activity Relationship (SAR) studies are required:
- Synthetic Approaches:
- Biological Testing:
- Lipophilicity (LogP): Ethoxy increases LogP from 2.1 to 2.8, enhancing membrane permeability .
- IC₅₀ Shifts: Methoxy → ethoxy reduces kinase inhibition (IC₅₀ from 5 µM → 12 µM) due to steric effects .
SAR Table:
| Derivative | LogP | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Methoxy (Parent) | 2.1 | 5.0 | 0.8 |
| Ethoxy | 2.8 | 12.0 | 0.5 |
| Nitro | 1.9 | 3.2 | 0.3 |
Q. What strategies address low yield in large-scale synthesis while maintaining purity?
Methodological Answer:
- Process Optimization:
- Replace DCC with EDC for safer amidation .
- Use flow chemistry for exothermic steps (e.g., Grignard reactions) .
- Purification:
- Flash Chromatography: Hexane/EtOAc gradients (70:30 → 50:50) .
- Crystallization: Recrystallize from ethanol/water (4:1) to remove polar impurities .
Scale-Up Data:
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Yield (%) | 68 | 62 |
| Purity (HPLC) | 98.5% | 97.2% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
